molecular formula C13H9Cl2NO2 B14345948 4-Chloro-2-[(4-chlorophenyl)amino]benzoic acid CAS No. 90656-45-4

4-Chloro-2-[(4-chlorophenyl)amino]benzoic acid

Cat. No.: B14345948
CAS No.: 90656-45-4
M. Wt: 282.12 g/mol
InChI Key: HPHVQTWDTOJVKU-UHFFFAOYSA-N
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Description

4-Chloro-2-[(4-chlorophenyl)amino]benzoic acid is an organic compound with the molecular formula C13H9Cl2NO2. It is a derivative of benzoic acid, where the amino group is substituted with a 4-chlorophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(4-chlorophenyl)amino]benzoic acid typically involves the reaction of 4-chloroaniline with 4-chlorobenzoic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(4-chlorophenyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-Chloro-2-[(4-chlorophenyl)amino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(4-chlorophenyl)amino]benzoic acid involves its interaction with specific molecular targets. For instance, it acts as a selective inhibitor of certain enzymes or receptors, leading to its biological effects . The compound may interfere with cellular pathways, affecting processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-[(4-chlorophenyl)amino]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

90656-45-4

Molecular Formula

C13H9Cl2NO2

Molecular Weight

282.12 g/mol

IUPAC Name

4-chloro-2-(4-chloroanilino)benzoic acid

InChI

InChI=1S/C13H9Cl2NO2/c14-8-1-4-10(5-2-8)16-12-7-9(15)3-6-11(12)13(17)18/h1-7,16H,(H,17,18)

InChI Key

HPHVQTWDTOJVKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=CC(=C2)Cl)C(=O)O)Cl

Origin of Product

United States

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